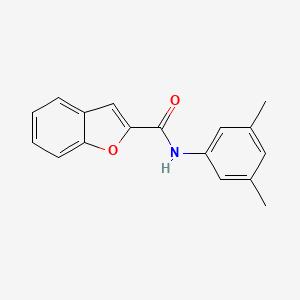

N-(3,5-dimethylphenyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-11-7-12(2)9-14(8-11)18-17(19)16-10-13-5-3-4-6-15(13)20-16/h3-10H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNOCKHKIKLORV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized via the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an amine, specifically 3,5-dimethylphenylamine, in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran ring or the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

Oxidation: Oxidized benzofuran derivatives

Reduction: Amines

Substitution: Halogenated or substituted benzofuran derivatives

Scientific Research Applications

N-(3,5-dimethylphenyl)-1-benzofuran-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in biological assays to study its interaction with various enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism by which N-(3,5-dimethylphenyl)-1-benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in inflammatory pathways, leading to the inhibition of these pathways and resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 2: Substituent Effects on Activity and Properties

Physicochemical and Structural Properties

- Crystal Packing : In trichloro-acetamide derivatives, 3,5-dimethylphenyl substitution results in unique crystal parameters, including asymmetric unit composition (e.g., two molecules per unit vs. one in chloro analogs) . This may influence solubility and formulation.

- Molecular Weight and LogP : The target compound’s molecular weight (~265 g/mol, estimated) and logP (predicted ~3.5) align with Lipinski’s rules, suggesting favorable pharmacokinetics compared to bulkier analogs (e.g., naphthalene derivative: MW ~307 g/mol).

Biological Activity

N-(3,5-dimethylphenyl)-1-benzofuran-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a carboxamide functional group and a dimethylphenyl substituent. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit various antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi. The biological activity of this compound in this context is still under investigation, but preliminary studies suggest it may possess moderate antibacterial effects.

Antitumor Activity

Benzofuran derivatives have been explored for their antitumor potential. A study highlighted that certain benzofuran compounds demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound could also exhibit similar properties. The mechanism may involve apoptosis induction and inhibition of cell proliferation.

Neuroprotective Effects

Recent studies have indicated that compounds with a benzofuran backbone can cross the blood-brain barrier and exhibit neuroprotective effects. For example, research on related compounds showed significant inhibition of neuroinflammation and oxidative stress in neuronal cells, which could be relevant for neurodegenerative diseases.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in neurodegenerative disorders.

- Modulation of Signaling Pathways : Some studies suggest that benzofuran derivatives can modulate pathways such as NF-κB and MAPK, leading to reduced inflammation and improved cellular survival.

Study 1: Antitumor Activity

A study conducted on a series of benzofuran derivatives demonstrated that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The study found that the presence of electron-donating groups increased the activity significantly compared to unsubstituted analogs.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 12.4 |

| B | HeLa | 8.9 |

| C | A549 | 15.6 |

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of benzofuran derivatives in models of Alzheimer's disease. The results indicated that these compounds reduced amyloid-beta aggregation and protected against oxidative stress.

| Compound | Neuroprotection (%) | Mechanism |

|---|---|---|

| D | 75 | Aβ aggregation inhibition |

| E | 82 | ROS scavenging |

Q & A

Q. What are the key structural features of N-(3,5-dimethylphenyl)-1-benzofuran-2-carboxamide, and how do they influence its reactivity?

Q. What synthetic routes are recommended for preparing this compound, and how can purity be optimized?

Synthesis typically involves coupling 3,5-dimethylaniline with a benzofuran-2-carboxylic acid derivative via amidation. Key steps include:

- Activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimides).

- Reaction with 3,5-dimethylaniline under anhydrous conditions.

- Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography. Strict control of stoichiometry, temperature (0–25°C), and pH minimizes side products. Yield optimization (>70%) requires inert atmospheres (N₂/Ar) and dry solvents .

Q. Which analytical techniques are essential for structural validation?

- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic proton environments and confirms amide bond formation.

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₈H₁₇NO₂, theoretical 285.12 g/mol).

- X-ray Crystallography : Resolves bond angles and packing interactions (e.g., N–H···O hydrogen bonds in centrosymmetric dimers) .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1670 cm⁻¹) and N–H (~3300 cm⁻¹) stretches.

Advanced Research Questions

Q. How does meta-substitution on the phenyl ring affect crystallographic parameters and stability?

Meta-substituents like methyl groups influence crystal symmetry and packing. For example, 3,5-dimethyl substitution induces a mirror plane in the crystal lattice, as seen in ethyl N-(3,5-dimethylphenyl)succinamate. This symmetry stabilizes the structure via N–H···O hydrogen bonds, forming dimeric units. Electron-donating groups (e.g., –CH₃) reduce torsional strain compared to electron-withdrawing groups (e.g., –NO₂), which may distort the amide plane .

Q. What experimental strategies address contradictions in spectroscopic data during characterization?

- Multi-technique validation : Cross-reference NMR chemical shifts with computed spectra (DFT).

- Crystallographic resolution : X-ray structures resolve ambiguities in regiochemistry or isomerism.

- Dynamic NMR : Assess rotational barriers in the amide bond if splitting is observed.

- Isotopic labeling : Use ¹⁵N-labeled aniline precursors to trace nitrogen environments in complex spectra .

Q. How can computational modeling predict the compound’s pharmacokinetics and target interactions?

- Molecular docking (AutoDock/Vina) : Screens binding affinity to enzymes (e.g., kinases) by simulating interactions with the benzofuran’s aromatic system and carboxamide H-bond donors.

- ADMET prediction (SwissADME) : Estimates logP (~3.2) and bioavailability, highlighting potential CNS penetration.

- DFT calculations : Maps electrostatic potential surfaces to identify reactive sites (e.g., carboxamide oxygen for nucleophilic attacks) .

Q. What methodologies are used to study its biological activity and mechanism of action?

- In vitro assays : Enzyme inhibition (e.g., COX-2) via fluorescence polarization or calorimetry.

- Cellular uptake studies : Radiolabeled (³H/¹⁴C) compound tracks intracellular accumulation.

- Protein binding assays : Surface plasmon resonance (SPR) quantifies binding kinetics to serum albumin or receptors.

- Transcriptomics : RNA-seq identifies downstream gene regulation in cancer cell lines .

Methodological Notes

- Synthesis Troubleshooting : Low yields often stem from moisture-sensitive intermediates; use molecular sieves and Schlenk techniques.

- Crystallization Tips : Slow evaporation from ethanol at 4°C yields diffraction-quality crystals.

- Data Reproducibility : Report solvent polarity and temperature gradients in reaction protocols to enable cross-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.